Carbamazepine 10,11-Epoxide-d2 is a deuterated form of the active metabolite of carbamazepine, an anticonvulsant medication primarily used to treat epilepsy and bipolar disorder. This compound plays a significant role in pharmacokinetics and therapeutic monitoring due to its pharmacological activity. It is classified under the category of antiepileptic drugs and is known for its anticonvulsant properties, which are vital for managing seizure disorders. The compound's chemical structure is denoted by the molecular formula and has a molecular weight of approximately 252.27 g/mol .
The synthesis of Carbamazepine 10,11-Epoxide-d2 involves several key steps, primarily focusing on the epoxidation of carbamazepine. The process typically utilizes oxidizing agents that facilitate the conversion of the double bond in the carbamazepine structure to an epoxide.
Carbamazepine 10,11-Epoxide-d2 features a bicyclic structure with a dibenzodiazepine core modified by an epoxide group at the 10 and 11 positions. The incorporation of deuterium atoms enhances its stability and provides a distinct marker for analytical purposes.
Carbamazepine 10,11-Epoxide-d2 undergoes various chemical reactions typical for epoxides, including ring-opening reactions in the presence of nucleophiles such as water or alcohols. These reactions can lead to the formation of diols or other derivatives.
Carbamazepine 10,11-Epoxide-d2 exerts its pharmacological effects primarily through modulation of voltage-gated sodium channels in neurons, which decreases neuronal excitability and stabilizes mood.
Carbamazepine 10,11-Epoxide-d2 is utilized in various scientific applications:
Isotopically labeled compounds like Carbamazepine 10,11-Epoxide-d2 serve as indispensable tools in modern bioanalytical chemistry. Deuterated analogs incorporate stable deuterium atoms (²H) at specific molecular positions, creating a mass shift detectable via mass spectrometry while preserving nearly identical chemical behavior to their unlabeled counterparts. This enables precise tracking of drug metabolism and distribution without altering biological activity [2] [8]. Carbamazepine 10,11-Epoxide-d2 (CAS 1185025-41-5) exemplifies this application, featuring two deuterium atoms within its epoxide ring structure (C₁₅H₁₀D₂N₂O₂, MW 254.28 g/mol) [3] [5]. Its primary utility lies in functioning as an internal standard for quantitative assays, compensating for matrix effects and extraction variability during liquid chromatography-tandem mass spectrometry (LC-MS/MS) analysis of human plasma or serum samples. This standardization is critical given carbamazepine’s narrow therapeutic index (4–12 µg/mL) and complex pharmacokinetics [9].
Table 1: Analytical Advantages of Deuterated Internal Standards
Parameter | Unlabeled Analytes | Deuterated Standards (e.g., Carbamazepine 10,11-Epoxide-d2) |
---|---|---|
Chromatographic Retention | Subject to matrix variability | Co-elutes with analyte; normalizes retention shifts |
Ionization Efficiency | Suppressed by co-eluting contaminants | Corrects for ion suppression/enhancement |
Detection Specificity | May overlap with metabolites | +2 Da mass shift enables isotopic differentiation |
Quantitative Precision | ≤15% CV possible | Achieves ≤5% CV in validated assays |
Carbamazepine 10,11-epoxide (CBZ-E) is the principal active metabolite of the anticonvulsant carbamazepine, formed via cytochrome P450 3A4 (CYP3A4)-mediated oxidation. This conversion accounts for 20–45% of carbamazepine’s metabolic clearance in humans [1] [8]. The epoxide metabolite exhibits significant pharmacological activity, contributing approximately 30–50% of the parent drug’s antiepileptic and mood-stabilizing effects through voltage-gated sodium channel blockade [1] [4]. Crucially, CBZ-E accumulation drives neurotoxicity (e.g., dizziness, ataxia) even when carbamazepine concentrations remain within therapeutic ranges—particularly in patients co-medicated with enzyme inhibitors like valproate or lamotrigine, which inhibit epoxide hydrolase (EPHX1), the enzyme responsible for converting CBZ-E to inactive dihydrodiol [1] [9]. The deuterated analog Carbamazepine 10,11-Epoxide-d2 structurally mirrors this metabolite, enabling researchers to quantify CBZ-E concentrations and investigate factors altering its disposition.
Table 2: Pharmacokinetic Properties of Carbamazepine 10,11-Epoxide vs. Parent Drug
Property | Carbamazepine | Carbamazepine 10,11-Epoxide |
---|---|---|
Molecular Weight | 236.27 g/mol | 252.27 g/mol |
Protein Binding | 75–80% | 50% |
Therapeutic Range | 4–12 µg/mL | 0.4–4.0 µg/mL |
Toxic Threshold | ≥15 µg/mL | ≥8 µg/mL |
Primary Formation Pathway | N/A | CYP3A4 oxidation |
Elimination Route | EPHX1 hydrolysis → glucuronidation | EPHX1 hydrolysis → dihydrodiol |
Deuterium-labeled metabolites like Carbamazepine 10,11-Epoxide-d2 enable definitive tracing of biotransformation pathways and enzyme kinetics. The deuterium atoms within the epoxide ring (positions 10 and 11) create a distinct isotopic signature without sterically hindering enzymatic interactions, allowing researchers to:
These applications underscore why Carbamazepine 10,11-Epoxide-d2 (purity >95% by HPLC) is manufactured as certified reference material (1.0 mg/mL in methanol) under controlled conditions, ensuring reliability for regulatory-grade bioanalysis [5] [10].
CAS No.: 94736-67-1
CAS No.:
CAS No.:
CAS No.: 14680-51-4
CAS No.: 1239908-48-5